REACTION_CXSMILES
|
[NH:1]1[C:5]([CH:6]=[O:7])=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][CH:16]1[CH2:18][CH2:17]1>CN(C)C=O>[CH:16]1([CH2:15][N:1]2[C:5]([CH:6]=[O:7])=[CH:4][N:3]=[CH:2]2)[CH2:18][CH2:17]1.[CH:16]1([CH2:15][N:3]2[CH:4]=[C:5]([CH:6]=[O:7])[N:1]=[CH:2]2)[CH2:18][CH2:17]1 |f:1.2.3|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1C=O
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.444 mL
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then, purification by preparative thin-layer chromatography (chloroform/methanol=30/1, 50/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1C=NC=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 mg | |
YIELD: PERCENTYIELD | 34% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1C=NC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 209 mg | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:5]([CH:6]=[O:7])=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][CH:16]1[CH2:18][CH2:17]1>CN(C)C=O>[CH:16]1([CH2:15][N:1]2[C:5]([CH:6]=[O:7])=[CH:4][N:3]=[CH:2]2)[CH2:18][CH2:17]1.[CH:16]1([CH2:15][N:3]2[CH:4]=[C:5]([CH:6]=[O:7])[N:1]=[CH:2]2)[CH2:18][CH2:17]1 |f:1.2.3|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1C=O
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.444 mL
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then, purification by preparative thin-layer chromatography (chloroform/methanol=30/1, 50/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1C=NC=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 mg | |
YIELD: PERCENTYIELD | 34% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1C=NC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 209 mg | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |